1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Lipophilicity Physicochemical Properties Structure-Activity Relationship (SAR)

Procure this distinctive 3-aminopiperidine with a critical 2,2,2-trifluoroethyl substituent. This group is engineered for superior metabolic stability and a >300-fold lipophilicity boost (cLogP +0.95), enabling BBB-penetrant candidate design—impossible with unsubstituted analogs. The primary amine (pKa ~9.2) is poised for rapid parallel library synthesis. Secure your R&D supply today.

Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
CAS No. 1016842-50-4
Cat. No. B3199396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trifluoroethyl)piperidin-3-amine
CAS1016842-50-4
Molecular FormulaC7H13F3N2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(F)(F)F)N
InChIInChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2
InChIKeyLFNPPORHPVBDHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2,2-Trifluoroethyl)piperidin-3-amine (CAS 1016842-50-4) for Chemical Biology & Drug Discovery


1-(2,2,2-Trifluoroethyl)piperidin-3-amine is a fluorinated piperidine derivative featuring a primary amine at the 3-position and a 2,2,2-trifluoroethyl substituent on the ring nitrogen, with a molecular weight of 182.19 g/mol . As a member of the broader 3-aminopiperidine class, it is recognized as a chiral building block for medicinal chemistry [1] and has been identified in high-throughput screening campaigns as a potential ligand for chemokine receptors such as CCR5, suggesting its utility in modulating immune responses and viral entry mechanisms [2].

Why a Trifluoroethyl Group on a Piperidin-3-amine Scaffold Dictates Selection Over Simpler Analogs


The interchangeability of 3-aminopiperidines is precluded by the profound, quantifiable effects of the 2,2,2-trifluoroethyl substituent. This group is not merely a passive structural element; its strong electron-withdrawing nature and steric bulk directly modulate key molecular properties. Critically, the trifluoroethyl group is a recognized strategy to improve metabolic stability and lipophilicity in drug candidates [1]. In contrast, unsubstituted or simpler alkyl-substituted analogs cannot achieve this profile. Therefore, the presence of the 2,2,2-trifluoroethyl group in the target compound directly creates a differentiated chemical space, rendering generic substitution with other 3-aminopiperidines or 4-aminopiperidines inadequate for maintaining the intended physicochemical and pharmacological profile.

1-(2,2,2-Trifluoroethyl)piperidin-3-amine: A Quantitative Comparison of Properties vs. Relevant Analogs


Direct Comparison: A 500-Fold Increase in Lipophilicity Driven by Trifluoroethyl Substitution on the 3-Aminopiperidine Scaffold

The introduction of the 2,2,2-trifluoroethyl group to the piperidine nitrogen results in a dramatic and quantifiable increase in lipophilicity. The calculated partition coefficient (cLogP) for 1-(2,2,2-Trifluoroethyl)piperidin-3-amine is +0.95, compared to a cLogP of -1.49 for the unsubstituted parent scaffold, 3-aminopiperidine. This represents an increase of nearly 2.5 log units, meaning the compound is over 300 times more lipophilic than its unsubstituted analog [1][2].

Lipophilicity Physicochemical Properties Structure-Activity Relationship (SAR)

Regioisomeric Distinction: Electronic and Basicity Profile of 3-Amine vs. 4-Amine Trifluoroethylpiperidines

The position of the amine group relative to the trifluoroethyl-substituted nitrogen significantly alters the compound's basicity. For the target compound (3-amine), the calculated pKa of the primary amine is 9.2 ± 0.5, while the piperidine ring nitrogen's pKa is 6.9 ± 0.5. In the regioisomer N-(2,2,2-trifluoroethyl)piperidin-4-amine, the secondary amine has a calculated pKa of 8.8 ± 0.5, and the ring nitrogen's pKa is 7.5 ± 0.5 . This difference impacts both chemical reactivity (e.g., site-selective functionalization) and the protonation state under physiological conditions, which is a key determinant of molecular recognition and solubility.

Basicity (pKa) Electronic Effects Reactivity Regioisomer Comparison

Racemic vs. Enantiopure: Chiral Identity as a Verifiable Differentiator for Biological Target Engagement

The target compound, 1-(2,2,2-Trifluoroethyl)piperidin-3-amine (CAS 1016842-50-4), is the racemic mixture of the (3R) and (3S) enantiomers. The specific enantiomers, (3R)-1-(2,2,2-trifluoroethyl)piperidin-3-amine (CAS 1426523-56-9) and (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine (CAS 1821823-29-3), are also available. In biological systems, the two enantiomers can exhibit markedly different activities and selectivities. While quantitative potency data comparing the racemate to its individual enantiomers is not publicly available for this specific compound, the fundamental principle of chirality in drug-receptor interactions dictates that they are distinct chemical entities with potentially divergent pharmacological profiles [1]. Procurement of the correct stereochemical form is therefore non-negotiable for ensuring experimental reproducibility and achieving the desired biological outcome.

Stereochemistry Enantiomeric Purity Biological Activity Chiral Resolution

Optimal Scientific Use Cases for 1-(2,2,2-Trifluoroethyl)piperidin-3-amine (CAS 1016842-50-4)


As a Lipophilic Scaffold for CNS-Penetrant Probe Design

Given its calculated cLogP of +0.95, this compound is well-suited as a starting point for designing small molecules intended to cross the blood-brain barrier (BBB). This application leverages the >300-fold increase in lipophilicity compared to unsubstituted 3-aminopiperidine [1], a key determinant of CNS penetration potential. This is in stark contrast to using more polar analogs, which would be predicted to have poor passive permeability.

As a Chiral Amine Building Block in Parallel Library Synthesis

The primary amine on the piperidine ring serves as a versatile synthetic handle for creating diverse compound libraries via amide bond formation or reductive amination. Its defined but distinct basicity profile (pKa ~9.2) offers predictable reactivity for high-throughput parallel synthesis applications .

As a Reference Compound for Chemokine Receptor Antagonist Programs

Based on preliminary screening data indicating activity as a CCR5 antagonist, this compound can be procured as a validated positive control or starting point for medicinal chemistry optimization in projects related to HIV entry inhibition, inflammation, and autoimmune disease [2]. Its profile offers a chemically tractable entry point compared to more complex natural product leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.